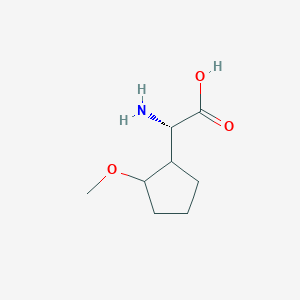
(2S)-2-Amino-2-(2-methoxycyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(2-methoxycyclopentyl)acetic acid is a chiral amino acid derivative with a unique structure that includes a methoxy group attached to a cyclopentyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2-methoxycyclopentyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxycyclopentanone.
Amination: The ketone is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(2-methoxycyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxylic acid group.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-2-(2-methoxycyclopentyl)acetic acid.
Reduction: Formation of 2-amino-2-(2-methoxycyclopentyl)ethanol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(2S)-2-Amino-2-(2-methoxycyclopentyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(2-methoxycyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamines: These compounds share a similar amino acid structure but differ in the presence of a phenyl group instead of a cyclopentyl ring.
2-Methoxyphenyl isocyanate: This compound has a methoxy group attached to a phenyl ring and is used in different chemical reactions.
Uniqueness
(2S)-2-Amino-2-(2-methoxycyclopentyl)acetic acid is unique due to its cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to other amino acid derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-methoxycyclopentyl)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-12-6-4-2-3-5(6)7(9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t5?,6?,7-/m0/s1 |
InChI Key |
WPSMNFYLQFQIAF-AHXFUIDQSA-N |
Isomeric SMILES |
COC1CCCC1[C@@H](C(=O)O)N |
Canonical SMILES |
COC1CCCC1C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


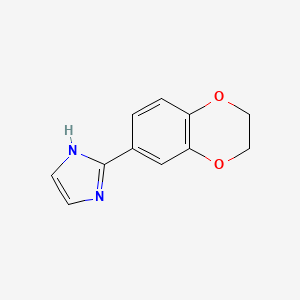
![3-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13298483.png)
![(5S)-N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13298491.png)
![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol](/img/structure/B13298499.png)
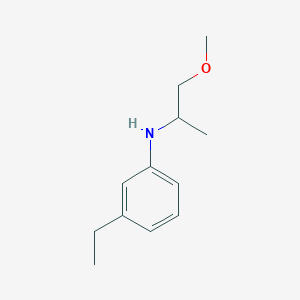
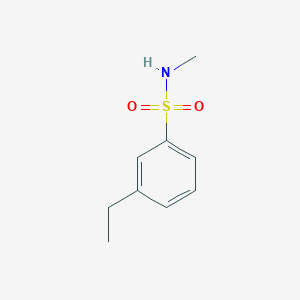
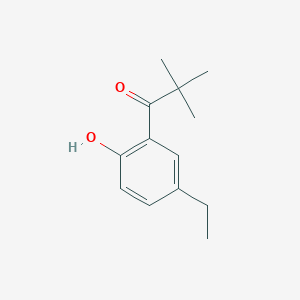
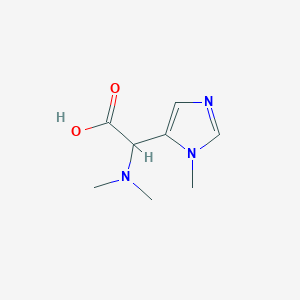
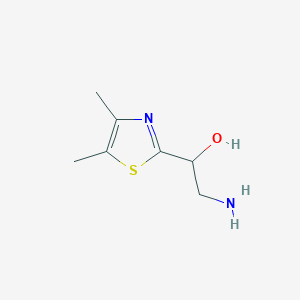
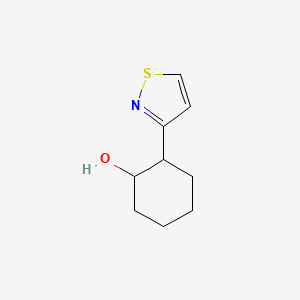

![4-Methyl-3-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13298559.png)
![3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13298560.png)

